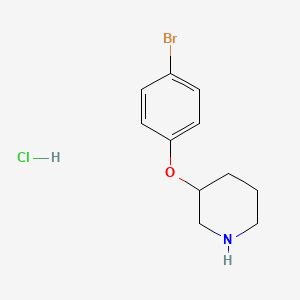

3-(4-Bromophenoxy)piperidine hydrochloride

Description

Contextualizing the Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Related Fields

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceutical science. nih.gov Its prevalence stems from its ability to serve as a versatile, conformationally restricted framework that can be readily functionalized to present substituents in precise three-dimensional orientations. This structural feature is critical for achieving specific interactions with biological targets such as receptors and enzymes.

Piperidine derivatives are integral to a vast array of therapeutic agents across numerous drug classes. nih.gov For instance, the phenylpiperidine structure is the core of potent synthetic opioids like fentanyl, which act as agonists at the mu-opioid receptor to produce analgesic effects. nih.gov In the realm of central nervous system (CNS) disorders, the piperidine moiety is a cornerstone of drugs developed for Alzheimer's disease and other neurodegenerative conditions. researchgate.netnih.gov The introduction of chiral piperidine scaffolds can also modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com The unique ability of the piperidine structure to be incorporated into diverse molecular designs has cemented its status as a "privileged scaffold" in drug discovery. nih.govresearchgate.net

Pharmacological Roles of Piperidine Derivatives

| Therapeutic Area | Example Drug Class/Target | Reference |

| Pain Management | Synthetic Opioids (e.g., Fentanyl) | nih.gov |

| CNS Disorders | Anti-Alzheimer's Agents, Antipsychotics | nih.govresearchgate.net |

| Cancer | Cytotoxic Agents | dut.ac.za |

| Allergic Disorders | Antihistamines | |

| Neuropathic Pain | Sigma-1 Receptor (S1R) Ligands | rsc.org |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov The systematic modification of a lead molecule allows researchers to probe its interaction with a biological target, with the goal of optimizing properties like potency, selectivity, and metabolic stability. researchgate.net

The introduction of halogen atoms, such as bromine, onto a phenyl ring (a common component of phenoxy moieties) is a key strategy in SAR exploration. Halogens can profoundly alter a molecule's physicochemical characteristics. For instance, increasing halogen size (from fluorine to iodine) generally increases lipophilicity, which can affect how a compound is absorbed, distributed, and metabolized. Furthermore, halogen atoms can participate in specific, non-covalent interactions with protein targets, most notably "halogen bonding." This interaction, where the halogen acts as an electrophilic region, can contribute significantly to binding affinity and selectivity, guiding the design of more potent and targeted drug candidates. The strategic placement of halogens on a phenoxy group allows for fine-tuning of these properties to achieve a desired biological effect.

Overview of the Research Landscape Surrounding 3-(4-Bromophenoxy)piperidine (B1629609) Hydrochloride

The research landscape for 3-(4-Bromophenoxy)piperidine hydrochloride specifically is not densely populated with dedicated studies. Its academic identity is primarily defined by its classification as a phenoxy piperidine derivative, a broad class of compounds that has been investigated for various biological activities. For example, research into 3-phenoxypropyl piperidine analogues has identified novel agonists for the ORL1 (NOP) receptor, which is involved in pain modulation. researchgate.net The compound's structure, featuring a bromine atom at the para-position of the phenoxy ring and linkage at the 3-position of the piperidine core, suggests it is a candidate for SAR studies within this chemical class.

The principal research gap concerning this compound is the lack of published data on its synthesis, characterization, and biological activity profile. This absence of foundational research presents clear opportunities for future investigation.

Key future directions would include:

Chemical Synthesis and Characterization: The development and reporting of a robust synthetic route to produce high-purity this compound, followed by its complete spectroscopic and physicochemical characterization.

Biological Screening: A comprehensive evaluation of the compound's activity across a range of relevant biological targets. Based on the activities of related piperidine structures, logical targets would include CNS receptors (such as sigma, dopamine (B1211576), or serotonin (B10506) receptors), opioid receptors, and ion channels. nih.govrsc.org

Structure-Activity Relationship (SAR) Elucidation: Following initial biological screening, a systematic SAR study could be initiated. This would involve synthesizing analogues with modifications such as altering the position of the bromine atom on the phenoxy ring, substituting the bromine with other halogens, or changing the point of attachment on the piperidine ring. Such studies would build a deeper understanding of the structural requirements for any observed biological activity. drugdesign.org

This structured examination of this compound serves to build a scholarly foundation for a compound that is currently under-documented. By systematically deconstructing the molecule into its core components—the piperidine scaffold and the bromophenoxy moiety—and reviewing their established significance, this article provides a clear rationale for its potential importance in medicinal chemistry. It frames the current lack of specific data not as a finality, but as a well-defined research gap. In doing so, this outline provides a logical roadmap for future academic inquiry, highlighting a clear path for researchers to undertake the synthesis, biological evaluation, and systematic study of this and related compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAHDGROVUHVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 3-(4-Bromophenoxy)piperidine (B1629609) Hydrochloride Core Structure

The assembly of the 3-(4-bromophenoxy)piperidine core structure is a multi-step process that requires careful consideration of reagent selection and reaction conditions to achieve the desired product with high yield and purity. The primary approaches involve the formation of the phenoxy ether bond, the construction or functionalization of the piperidine (B6355638) ring, and the introduction of the bromine substituent.

Nucleophilic Substitution Reactions for Phenoxy Ether Formation

The ether linkage in 3-(4-bromophenoxy)piperidine is typically forged through a nucleophilic substitution reaction, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent methods.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of 3-(4-bromophenoxy)piperidine synthesis, this would typically involve the deprotonation of 3-hydroxypiperidine (B146073) to form the corresponding alkoxide, which then displaces a halogen on a 1,4-dihalogenated benzene, or more commonly, the reaction between the sodium salt of 4-bromophenol (B116583) and a piperidine derivative with a suitable leaving group at the 3-position.

The Mitsunobu reaction offers an alternative and often milder method for forming the ether bond. This reaction converts an alcohol into a variety of functional groups, including ethers, using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage in stereoselective syntheses. organic-chemistry.org The reaction involves the activation of the alcohol by the phosphine (B1218219) and azodicarboxylate reagents, making it a good leaving group for subsequent nucleophilic attack by the phenoxide. organic-chemistry.org

The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature. byjus.com Strong bases are required to generate the alkoxide, and polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to enhance the nucleophilicity of the alkoxide and accelerate the reaction. wikipedia.orgbyjus.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Phase transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

For the Mitsunobu reaction, the choice of azodicarboxylate and phosphine reagent can influence the reaction outcome and ease of purification. wikipedia.org While DEAD and DIAD are common, other reagents have been developed to simplify the removal of byproducts. nih.gov The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) at or below room temperature. wikipedia.org The acidity of the nucleophile is a critical factor; it must be acidic enough to protonate the betaine (B1666868) intermediate formed from the phosphine and azodicarboxylate. researchgate.net

Table 1: Comparison of Reaction Conditions for Phenoxy Ether Formation

| Reaction | Key Reagents | Typical Solvents | Temperature Range | Key Considerations |

| Williamson Ether Synthesis | Strong base (e.g., NaH, KOtBu), Alkyl halide/tosylate | Acetonitrile, DMF | 50-100 °C | Requires a good leaving group; potential for elimination side reactions with secondary halides. wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | THF, Dichloromethane | 0 °C to room temperature | Proceeds with inversion of stereochemistry; suitable for more acidic nucleophiles (pKa < 13). wikipedia.orgresearchgate.net |

Piperidine Ring Formation and Functionalization

The piperidine ring, a core component of numerous natural products and pharmaceuticals, can be synthesized through various cyclization reactions or by functionalizing a pre-existing piperidine scaffold. ketonepharma.com

Several strategies exist for the de novo synthesis of the piperidine ring. These methods often involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic center. Common approaches include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can effectively form the six-membered ring. whiterose.ac.uk

Ring-Closing Metathesis (RCM): Diene-containing amine precursors can undergo RCM using ruthenium-based catalysts to form a tetrahydropyridine (B1245486), which can then be reduced to the piperidine.

Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of substituted pyridines is a common industrial method for producing piperidines. google.com

Buchwald-Hartwig Amination: Intramolecular palladium-catalyzed C-N bond formation can be used to construct the piperidine ring from a suitable amino-aryl halide precursor. rsc.orgthieme-connect.comwikipedia.org

Table 2: Overview of Selected Piperidine Ring Synthesis Methods

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Advantages |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) | Versatile and high-yielding. |

| Intramolecular Aza-Michael Addition | Amino-α,β-unsaturated carbonyl | Base or acid catalysis | Forms C-N and C-C bonds stereoselectively. whiterose.ac.uk |

| Hydrogenation of Pyridines | Substituted pyridine | Heterogeneous catalysts (e.g., Pt, Pd, Rh, Ru) | Scalable and cost-effective for simple piperidines. google.com |

| Intramolecular Buchwald-Hartwig Amination | Amino-aryl halide | Palladium catalyst, phosphine ligand, base | Good functional group tolerance. rsc.orgwikipedia.org |

Stereoselective Synthesis Approaches for Chiral Centers

The 3-position of the piperidine ring in 3-(4-bromophenoxy)piperidine is a chiral center. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the compound. Key strategies include:

Asymmetric Reduction of 3-Piperidones: The enantioselective reduction of a prochiral 3-piperidone derivative is a common approach. This can be achieved using chiral reducing agents or through biocatalysis with enzymes like ketoreductases. mdpi.comresearchgate.net For instance, (S)-N-Boc-3-hydroxypiperidine can be synthesized from N-Boc-3-piperidone using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com

Use of the Chiral Pool: Starting from readily available chiral molecules like amino acids can provide a stereodefined precursor for the piperidine ring.

Catalytic Enantioselective Synthesis: Asymmetric catalysis can be employed to create the chiral center during the ring formation or functionalization. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives can produce enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.orgresearchgate.net

Chiral Resolution: Racemic mixtures of 3-hydroxypiperidine or its derivatives can be separated into their constituent enantiomers using chiral resolving agents like tartaric acid derivatives. google.com

Incorporation of the Bromine Moiety

The bromine atom on the phenoxy ring can be introduced either by starting with a pre-brominated precursor, such as 4-bromophenol, in the ether formation step, or by brominating the phenoxypiperidine scaffold at a later stage.

Electrophilic Aromatic Bromination: The direct bromination of a phenoxypiperidine intermediate can be achieved using an electrophilic bromine source. Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose. nih.govwku.edu The regioselectivity of this reaction is directed by the activating effect of the ether oxygen, favoring substitution at the ortho and para positions. Since the para position is desired, careful control of reaction conditions is necessary to maximize the yield of the 4-bromo isomer.

Sandmeyer Reaction: If an amino-phenoxypiperidine precursor is available, the Sandmeyer reaction provides a reliable method for introducing a bromine atom. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of the aromatic amine with nitrous acid, followed by treatment with a copper(I) bromide solution to replace the diazonium group with bromine. wikipedia.orgnih.govresearchgate.net

Hydrohalide Salt Formation and Purification

Once the 3-(4-Bromophenoxy)piperidine free base is synthesized, it is typically converted to its hydrochloride salt. This is a common practice in pharmaceutical chemistry as salt forms often exhibit improved properties such as enhanced solubility, stability, and ease of handling compared to the free base. ontosight.aiacs.org

The preparation of the hydrochloride salt is generally a straightforward acid-base reaction. A common procedure involves dissolving the purified 3-(4-Bromophenoxy)piperidine free base in a suitable organic solvent, such as ethanol, isopropanol (B130326), ethyl acetate, or diethyl ether. ontosight.aicdnsciencepub.com Anhydrous hydrogen chloride (HCl), either as a gas or as a solution in a compatible solvent (e.g., HCl in isopropanol or diethyl ether), is then added to the solution of the base. cdnsciencepub.com

The protonation of the basic nitrogen atom of the piperidine ring by HCl leads to the formation of the ammonium (B1175870) salt, which is typically a crystalline solid that precipitates from the organic solvent. researchgate.net The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried.

Purification of the hydrochloride salt is crucial to ensure the removal of any unreacted starting materials, byproducts, or residual solvents. Recrystallization is the most common method for purifying solid organic compounds. This technique involves dissolving the crude salt in a minimum amount of a hot solvent or solvent mixture in which the salt has high solubility at high temperatures and low solubility at low temperatures. chemrevlett.com Upon cooling, the purified salt crystallizes out of the solution, leaving impurities behind in the solvent. For piperidine hydrochloride salts, solvent systems such as methanol, ethanol, or mixtures like methanol-diethyl ether are often employed. cdnsciencepub.com

The purity of the final 3-(4-Bromophenoxy)piperidine hydrochloride product is assessed using a variety of analytical techniques:

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of a sample by separating it from any impurities. The purity is often expressed as a percentage of the main peak area relative to the total peak area. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect the presence of any impurities with distinct signals. reddit.com The protonation of the piperidine nitrogen upon salt formation typically causes a downfield shift of the adjacent proton signals in the 1H NMR spectrum. acs.org

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. The presence of impurities typically broadens and depresses the melting point. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the sample, which can be compared to the theoretical values calculated from the molecular formula to confirm purity and composition. google.com

Precursor Synthesis and Intermediate Compounds

Synthesis of Brominated Phenol (B47542) Precursors

The required precursor for this synthesis is 4-bromophenol (also known as p-bromophenol). ketonepharma.com It is typically synthesized via the electrophilic bromination of phenol. ketonepharma.comchemicalbook.com

The reaction involves treating phenol with a brominating agent. To achieve selective substitution at the para position, the reaction conditions must be carefully controlled. A common laboratory method involves dissolving phenol in a non-polar solvent, such as carbon disulfide, and then adding bromine, often also dissolved in the same solvent. chemicalbook.comprepchem.com The temperature has a significant effect on the product distribution; lower temperatures favor the formation of the para-isomer, 4-bromophenol. For instance, conducting the reaction at -30°C can result in a 97% yield of 4-bromophenol, whereas at +30°C, the yield drops to 82% due to the increased formation of the ortho-isomer. prepchem.com

After the reaction is complete, the solvent is removed, and the crude product is purified. Purification is typically achieved by vacuum distillation, collecting the fraction that boils at the appropriate temperature, or by recrystallization from a suitable solvent. chemicalbook.comprepchem.com

Table 2: Synthesis of 4-Bromophenol

| Parameter | Details | Reference(s) |

| Starting Material | Phenol | chemicalbook.comprepchem.com |

| Reagent | Bromine | chemicalbook.com |

| Solvent | Carbon Disulfide | chemicalbook.comprepchem.com |

| Optimal Temperature | Low temperatures (e.g., -30°C to 5°C) to maximize para-substitution. | chemicalbook.comprepchem.com |

| Yield | 80-97%, depending on reaction conditions. | chemicalbook.comprepchem.com |

| Purification Method | Vacuum distillation or recrystallization. | prepchem.com |

Preparation of Piperidine Ring Precursors with Suitable Leaving Groups

The synthesis of functionalized piperidines is a cornerstone of medicinal chemistry, owing to the prevalence of the piperidine scaffold in a vast number of natural products and pharmaceuticals. The preparation of piperidine ring precursors equipped with suitable leaving groups at the 3- or 4-positions is critical for the subsequent introduction of various substituents, including the 4-bromophenoxy group. A variety of synthetic strategies have been developed for this purpose.

Common methods for constructing the piperidine ring include:

Catalytic Hydrogenation of Pyridine Derivatives : This is one of the most direct methods for accessing the piperidine core. Substituted pyridines can be reduced using catalysts like nickel, rhodium, or ruthenium under hydrogen pressure. dtic.milyoutube.com For instance, 3-hydroxypyridine (B118123) can be reduced to 3-hydroxypiperidine, which can then be used in etherification reactions. dtic.mil

Cyclization of Acyclic Precursors : Open-chain compounds containing both an amine and a reactive functional group can be induced to cyclize, forming the piperidine ring. Examples include the reductive amination of δ-ketoamines or the cyclization of 5-aminoalkanols. beilstein-journals.orgorganic-chemistry.org Intramolecular amination of organoboronates has also been reported as a method to form piperidines. organic-chemistry.org

Dieckmann Condensation : This intramolecular condensation of a diester is a classical method for preparing β-keto esters, which are valuable precursors for piperidones. For example, the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation, yields 4-piperidones. dtic.mil These piperidones can then be reduced to the corresponding piperidinols, introducing a hydroxyl group that can act as a nucleophile or be converted into a better leaving group.

Ring-Closing Metathesis (RCM) : RCM has emerged as a powerful tool for the formation of various ring systems, including substituted piperidines from appropriate diene precursors.

Once the piperidine ring is formed, a hydroxyl group is a common precursor functional group. While the hydroxyl group itself can participate in nucleophilic substitution reactions, it is often converted to a better leaving group, such as a tosylate, mesylate, or halide, to facilitate reactions like ether formation under milder conditions.

Synthesis of (S)-3-(4-bromophenyl)piperidine as an intermediate for Niraparib

(S)-3-(4-bromophenyl)piperidine is a key chiral intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. google.comnewdrugapprovals.org Several synthetic routes have been developed to produce this intermediate in high enantiomeric purity.

One patented method involves a multi-step sequence starting from ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide. patsnap.com The key steps are:

Nucleophilic Substitution : Ethyl p-bromobenzoacetate is reacted with N-Boc-3-aminopropyl bromide in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). patsnap.com

Cyclization : The resulting intermediate undergoes cyclization under alkaline conditions to form a piperidone ring. patsnap.com

Reduction : The piperidone is then reduced to yield racemic 3-(4-bromophenyl)piperidine (B3029733). patsnap.com

Chiral Resolution : The racemic mixture is resolved using a chiral resolving agent to isolate the desired (S)-enantiomer. patsnap.com

Another approach starts from N-protected 3-piperidone. The synthesis proceeds via a Grignard reaction with a p-bromophenyl magnesium halide, followed by an elimination reaction to introduce a double bond, and subsequent hydrogenation. The final step is the removal of the protecting group and chiral resolution to obtain (S)-3-(4-bromophenyl)piperidine. google.com This method avoids the use of expensive metal catalysts and offers a high yield. patsnap.com

The table below outlines a representative synthesis of a Niraparib intermediate.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl p-bromobenzoacetate, N-Boc-3-aminopropyl bromide | NaH, anhydrous DMSO, 50°C | N-Boc protected intermediate |

| 2 | Product from Step 1 | Alkaline conditions | 1-Boc-4-(4-bromophenyl)piperidin-2-one |

| 3 | Product from Step 2 | Reducing agent (e.g., NaBH₄) | N-Boc-3-(4-bromophenyl)piperidine |

| 4 | Product from Step 3 | HCl or Trifluorobenzenesulfonic acid | 3-(4-bromophenyl)piperidine |

| 5 | Racemic 3-(4-bromophenyl)piperidine | Chiral resolving agent | (S)-3-(4-bromophenyl)piperidine |

Advanced Synthetic Techniques and Catalysis

Asymmetric Synthesis and Chiral Resolution Techniques

Achieving high enantiopurity is crucial for the synthesis of many pharmacologically active piperidine derivatives. This can be accomplished through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis aims to create a specific enantiomer directly. This often involves the use of chiral catalysts or auxiliaries.

Catalytic Asymmetric Hydrogenation : The hydrogenation of prochiral tetrahydropyridines or enamines using chiral transition metal catalysts (e.g., based on Rhodium or Iridium) can provide direct access to enantioenriched piperidines. nih.govyoutube.com For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cnorganic-chemistry.orgacs.org

Biocatalysis : Enzymes, such as transaminases, can be used in dynamic kinetic resolutions to convert racemic precursors into a single enantiomer of the desired amine intermediate with high efficiency. nih.gov

Chiral Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Formation : This is the most common method, where the racemic amine is reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base. Common chiral resolving agents for amines include tartaric acid and its derivatives. wikipedia.org

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. nih.gov This method is often used for both analytical-scale separation to determine enantiomeric excess and for preparative-scale purification. nih.govnih.gov

| Technique | Description | Example Application |

| Asymmetric Synthesis | Direct formation of a single enantiomer using chiral catalysts or reagents. | Rh-catalyzed asymmetric hydrogenation of a tetrahydropyridine to yield an enantiopure piperidine. nih.gov |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Enzyme-catalyzed acylation of a racemic piperidine derivative. nih.govwhiterose.ac.uk |

| Diastereomeric Salt Crystallization | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Resolution of racemic 3-(4-bromophenyl)piperidine using a chiral acid. patsnap.com |

| Chiral HPLC | Chromatographic separation of enantiomers on a column containing a chiral stationary phase. | Separation of (R)- and (S)-3-phenylpiperidine enantiomers. nih.gov |

Transition Metal Catalysis in C-O and C-C Bond Formation

Transition metal catalysis is indispensable in modern organic synthesis for the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-O) bonds. researchgate.net These reactions are central to the synthesis of this compound and its precursors.

C-O Bond Formation: The key ether linkage in 3-(4-Bromophenoxy)piperidine is typically formed via a nucleophilic substitution reaction between a piperidine precursor (e.g., 3-hydroxypiperidine) and an aryl halide (e.g., 1,4-dibromobenzene (B42075) or 4-bromophenol). While this can be achieved under classical Williamson ether synthesis conditions (strong base), transition metal-catalyzed methods offer milder conditions and broader substrate scope. The Buchwald-Hartwig amination and etherification reactions, using palladium or copper catalysts with specialized phosphine ligands, are powerful methods for forming C-N and C-O bonds.

C-C Bond Formation: The synthesis of the 3-arylpiperidine core, such as in the Niraparib intermediate (S)-3-(4-bromophenyl)piperidine, often relies on transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide. mdpi.com It is widely used to form biaryl structures and could be employed to link the bromophenyl group to a piperidine ring precursor.

Heck Reaction : This reaction forms a substituted alkene from an aryl halide and an alkene in the presence of a palladium catalyst. It can be used to construct precursors that are subsequently reduced to the desired saturated piperidine ring.

Rhodium-Catalyzed Reactions : As mentioned previously, Rh-catalyzed asymmetric reactions are used to introduce aryl groups to dihydropyridine rings, forming a C-C bond with high enantioselectivity. snnu.edu.cnacs.org

These catalytic methods are crucial in pharmaceutical process chemistry for their efficiency, selectivity, and functional group tolerance. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In pharmaceutical synthesis, these principles are applied to improve sustainability and reduce environmental impact. samipubco.comresearchgate.net

For the synthesis of this compound, several green chemistry approaches can be considered:

Use of Greener Solvents : Traditional syntheses often use hazardous solvents like DMF or chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or supercritical fluids. mdpi.com

Catalysis over Stoichiometric Reagents : Employing catalytic methods (e.g., transition metal catalysis) is inherently greener than using stoichiometric reagents, as it reduces waste by generating smaller amounts of byproducts. researchgate.net Catalysts are used in small quantities and can often be recycled.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Reactions like catalytic hydrogenations and cycloadditions often have high atom economy.

Energy Efficiency : Utilizing methods that can be performed at ambient temperature and pressure, such as microwave-assisted synthesis, can significantly reduce energy consumption compared to conventional heating. mdpi.com

Process Intensification : The use of flow chemistry in microreactors can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing, contributing to a greener process. beilstein-journals.org

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable. samipubco.com

Analytical and Spectroscopic Characterization in Synthetic Research

The confirmation of the structure, purity, and stereochemistry of this compound and its synthetic intermediates is accomplished using a suite of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectra would show characteristic signals for the aromatic protons on the bromophenyl ring, the protons on the piperidine ring, and the proton of the amine hydrochloride.

¹³C NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural information. For 4-(4-bromophenoxy)piperidine, the predicted monoisotopic mass is 255.02588 Da. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions would include C-O stretching for the ether linkage, C-H stretching for the aromatic and aliphatic parts, and N-H stretching for the hydrochloride salt.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the purity of the final compound and intermediates. Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess (ee) of chiral compounds like (S)-3-(4-bromophenyl)piperidine. nih.gov

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N, Br) in the final compound, providing a confirmation of its empirical formula and purity.

The table below shows predicted spectroscopic data for a related compound, 4-(4-bromophenoxy)piperidine.

| Technique | Data Type | Predicted Values for 4-(4-bromophenoxy)piperidine |

| Mass Spectrometry | Monoisotopic Mass | 255.02588 Da uni.lu |

| Mass Spectrometry | [M+H]⁺ Adduct m/z | 256.03316 uni.lu |

| Chromatography | XlogP | 2.7 uni.lu |

Application of NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

In the ¹H NMR spectrum, distinct signals corresponding to the protons on the piperidine ring and the bromophenoxy group are expected. The aromatic protons on the 4-bromophenoxy group typically appear as two doublets in the downfield region (approximately δ 6.8–7.5 ppm) due to the symmetrical substitution pattern. The proton attached to the carbon bearing the ether linkage (C3 of the piperidine ring) would likely appear as a multiplet. The remaining piperidine ring protons would produce a series of complex multiplets in the upfield region (approximately δ 1.5–3.5 ppm). Furthermore, in the hydrochloride salt form, the proton on the nitrogen atom (the ammonium proton) is expected to be a broad singlet, which is exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbons of the bromophenoxy group are expected in the aromatic region (δ 115–160 ppm). The carbon atom bonded to the bromine (C4') would have a characteristic chemical shift, as would the carbon atom bonded to the ether oxygen (C1'). The piperidine ring carbons would appear in the aliphatic region (δ 20–70 ppm), with the carbon at the ether linkage (C3) shifted further downfield due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to O) | 6.8 - 7.0 | Doublet |

| Aromatic (ortho to Br) | 7.3 - 7.5 | Doublet |

| Piperidine CH-O (C3) | 4.5 - 4.8 | Multiplet |

| Piperidine CH₂-N (C2, C6) | 3.0 - 3.5 | Multiplets |

| Piperidine CH₂ (C4, C5) | 1.5 - 2.2 | Multiplets |

| Ammonium N-H | 9.0 - 10.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 158 |

| Aromatic C-Br | 115 - 118 |

| Aromatic CH | 118 - 133 |

| Piperidine CH-O (C3) | 70 - 75 |

| Piperidine CH₂-N (C2, C6) | 45 - 50 |

| Piperidine CH₂ (C4, C5) | 20 - 30 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its fragmentation patterns, further confirming the structure. For 3-(4-Bromophenoxy)piperidine, the free base, the molecular formula is C₁₁H₁₄BrNO. Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M+H]⁺) can be measured with high precision. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (e.g., M⁺ and M+2⁺), which is a definitive signature for a monobrominated compound. The molecular weight of the hydrochloride salt is 292.6 g/mol .

Table 3: Expected Mass Spectrometry Data for the Molecular Ion of 3-(4-Bromophenoxy)piperidine This table outlines the expected isotopic pattern for the molecular ion of the free base.

| Ion | Isotope Composition | Expected m/z | Relative Abundance |

| [M]⁺ | C₁₁H₁₄⁷⁹BrNO | ~255.03 | ~100% |

| [M+2]⁺ | C₁₁H₁₄⁸¹BrNO | ~257.03 | ~98% |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200–3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary ammonium ion in the piperidine ring. C-H stretching vibrations from both the aromatic ring and the aliphatic piperidine ring would appear around 2850–3100 cm⁻¹. The C-O-C ether linkage would be identified by a strong stretching band, typically in the 1200–1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration typically appears at lower frequencies, in the 500–650 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The symmetric stretching of the aromatic ring would give a strong signal.

Table 4: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium N-H | Stretch | 3200 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether C-O | Stretch | 1200 - 1250 |

| C-N | Stretch | 1100 - 1200 |

| C-Br | Stretch | 500 - 650 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound (C₁₁H₁₅BrClNO), the experimentally determined percentages of C, H, N, and Br should closely match the calculated theoretical values. This comparison serves as a crucial check for the compound's purity and confirms that the empirical formula corresponds to the proposed molecular formula. Significant deviation from the theoretical values would indicate the presence of impurities, such as residual solvents or starting materials.

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₅BrClNO) Calculated based on a molecular weight of 292.60 g/mol .

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 45.15 |

| Hydrogen | H | 1.01 | 5.17 |

| Bromine | Br | 79.90 | 27.30 |

| Chlorine | Cl | 35.45 | 12.11 |

| Nitrogen | N | 14.01 | 4.79 |

| Oxygen | O | 16.00 | 5.47 |

Pharmacological and Biological Activity Investigations

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of 3-(4-Bromophenoxy)piperidine (B1629609) hydrochloride and related compounds has centered on defining their interactions with specific biological targets, including receptors and enzymes.

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its biological targets. For the class of phenoxyalkylpiperidines, these studies have been instrumental in identifying their potential neuropharmacological roles.

The sigma-1 (σ1) receptor has been identified as a significant target for phenoxyalkylpiperidine derivatives. nih.gov This receptor is involved in a wide range of cellular functions and is a target for therapeutic intervention in several central nervous system disorders. frontiersin.org Studies on a series of phenoxyalkylpiperidines have demonstrated high affinity for the σ1 receptor, with binding affinities (Ki) ranging from the subnanomolar to micromolar range. nih.gov

For instance, compounds structurally related to 3-(4-Bromophenoxy)piperidine hydrochloride, such as 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) and its p-methoxy counterpart (1b), have shown potent σ1 receptor affinity. nih.govuniba.it The phenoxy moiety connected to the piperidine (B6355638) structure is considered an optimal scaffold for achieving selectivity for the σ1 receptor over the σ2 subtype. uniba.it While direct binding data for this compound is not extensively detailed in the reviewed literature, the consistent high affinity of its structural analogs suggests it may also possess significant σ1 receptor binding properties.

| Compound | Sigma-1 (σ1) Receptor Affinity (Ki, nM) | Sigma-2 (σ2) Receptor Affinity (Ki, nM) |

|---|---|---|

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | 0.34 - 1.18 | 52.3 - 809 |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 - 1.49 | 52.3 - 809 |

Sigma-1 receptor ligands can modulate various signaling pathways. The σ1 receptor itself is a unique intracellular chaperone protein that can translocate within the cell to regulate functions such as ion channel activity, calcium homeostasis, and neurotransmitter release, including dopamine (B1211576) and acetylcholine. frontiersin.orgnih.gov Ligands binding to the σ1 receptor can act as either agonists or antagonists, leading to different downstream effects. For example, σ1 receptor agonists have been associated with anti-amnesic effects. nih.gov

The interaction of piperidine-containing compounds with other receptors, such as the histamine (B1213489) H3 receptor, has also been documented. Molecular docking studies of some 4-oxypiperidine ethers have shown that the protonated nitrogen atom of the piperidine ring can form a crucial salt bridge with key amino acid residues like Asp114 in the receptor binding pocket. nih.gov These interactions, along with π–π stacking provided by aromatic moieties, are critical for high-affinity binding. nih.gov While the specific signaling pathways modulated by this compound require direct investigation, the activities of its analogs suggest potential involvement in modulating cholinergic, dopaminergic, and histaminergic systems through receptor interaction. nih.gov

The inhibitory effect of piperidine derivatives on various enzymes is another area of active investigation, highlighting their potential in treating a range of diseases.

Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, plays a critical role in bone resorption by degrading type I collagen. nih.gov As such, it is a key target for the development of anti-osteoporosis therapies. nih.govnih.gov A series of novel piperidamide-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K. Several of these compounds demonstrated potent inhibition, with IC50 values in the nanomolar to low micromolar range. nih.gov

For example, compound H-9 from this series showed an IC50 value of 0.08 µM. nih.gov The research indicated that modifications to the piperidine structure, such as the introduction of a benzylamine (B48309) group, could enhance interactions within the enzyme's active site. nih.gov Although these are not direct phenoxy-piperidine derivatives, they establish the piperidine scaffold as a viable core for developing Cathepsin K inhibitors. The potential inhibitory activity of this compound against Cathepsin K would need to be confirmed through direct enzymatic assays.

| Compound | Cathepsin K Inhibitory Activity (IC50, µM) |

|---|---|

| MIV-711 (Positive Control) | 0.12 |

| Compound H-7 (4-chloro substitution) | 0.11 |

| Compound H-9 (3-chloro substitution) | 0.08 |

| Compound H-10 (4-bromo substitution) | 0.15 |

The mechanism of enzyme inhibition can vary among different chemical scaffolds and target enzymes. For cysteine proteases like Cathepsin K, inhibitors can act through reversible or irreversible mechanisms. nih.govlibretexts.org Some inhibitors feature an electrophilic "warhead," such as a nitrile group, which can form a reversible covalent bond with the cysteine residue in the enzyme's active site. nih.gov

For inhibitors that act non-covalently, the mechanism relies on a combination of interactions within the active site. Molecular docking studies of piperidamide-3-carboxamide derivatives with Cathepsin K revealed the formation of several hydrogen bonds and hydrophobic interactions with key active-site residues. nih.gov This type of reversible, competitive inhibition prevents the natural substrate from binding. libretexts.org An induced-fit mechanism, where the binding of the inhibitor causes a conformational change in the enzyme's active site, is also a possible mode of action. researchgate.net The specific mechanism by which this compound might inhibit an enzyme would depend on the target and would be elucidated through kinetic enzyme studies and structural analyses.

Cellular Assays and Functional Studies

Specific studies detailing the cellular uptake mechanisms and subcellular localization of this compound have not been identified in the reviewed literature. Research in this area would typically involve using techniques such as fluorescence microscopy with a labeled version of the compound or mass spectrometry-based methods to determine how the compound enters cells (e.g., passive diffusion, active transport) and where it accumulates within cellular compartments (e.g., cytoplasm, nucleus, mitochondria).

There is a lack of specific published research on how this compound modulates distinct cellular signaling pathways or processes. Generally, piperidine derivatives can interact with various biological targets like receptors and enzymes, potentially influencing pathways related to cell proliferation, apoptosis, and signal transduction. However, dedicated studies to elucidate these effects for this compound are not available.

No direct experimental evidence demonstrating the anti-bone resorption effects of this compound is available in the scientific literature. While some other novel piperidine-based compounds have been investigated as potential inhibitors of enzymes like cathepsin K, which is crucial for bone resorption, such studies have not included this specific compound. nih.gov Investigations in this field typically assess a compound's ability to inhibit osteoclast activity and reduce the degradation of bone matrix in vitro and in vivo. nih.govdrugs.comnih.gov

Antimicrobial Activity

While the broader class of piperidine derivatives has been a source of investigation for antimicrobial agents, specific data on the antibacterial and antifungal activity of this compound is not available in the reviewed literature. researchgate.netbiointerfaceresearch.combiomedpharmajournal.orgnih.govnih.govnih.govnih.govresearchgate.netmdpi.commdpi.com

Quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against the specified bacterial strains are not present in the available research. Studies on other piperidine derivatives have sometimes shown activity against Gram-positive and Gram-negative bacteria, but these findings cannot be extrapolated to the specific compound .

Below is a template for how such data would typically be presented.

| Bacterial Strain | Result (e.g., MIC µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Enterococcus faecalis | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Escherichia coli | Data not available |

| Klebsiella pneumoniae | Data not available |

Specific studies evaluating the antifungal properties of this compound against the listed fungal pathogens have not been found. Research into other novel piperidine structures has identified compounds with antifungal potential, often targeting ergosterol (B1671047) biosynthesis, but data for this compound is absent. mdpi.com

A representative table for presenting such findings is included below.

| Fungal Strain | Result (e.g., MIC µg/mL) |

|---|---|

| Candida albicans | Data not available |

| Aspergillus niger | Data not available |

| Aspergillus flavus | Data not available |

| Rhizopus sp | Data not available |

| Mucor sp | Data not available |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound This compound to fulfill the detailed article outline provided.

The requested sections on its specific anticancer activity against hepatoma and colon carcinoma, induction of apoptosis, anti-proliferative action against human cervix carcinoma, and in vivo efficacy in osteoporosis mice models could not be addressed with scientifically accurate and detailed research findings pertaining directly to this molecule.

While the broader class of piperidine derivatives is the subject of extensive research for various pharmacological activities, including anticancer and anti-osteoporosis effects, extrapolating these findings to This compound without direct experimental evidence would be scientifically unsound.

Therefore, to maintain the highest standards of accuracy and avoid speculation, this article cannot be generated as requested. Further experimental research is needed to elucidate the specific pharmacological and biological activities of This compound .

In Vivo Pharmacological Evaluation (if applicable)

Bioavailability and Biodistribution Studies

A comprehensive review of publicly available scientific literature and databases reveals a lack of specific studies on the bioavailability and biodistribution of this compound. While research into related compounds may exist, direct experimental data detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this specific molecule has not been reported in an academic context. Therefore, key pharmacokinetic parameters such as oral bioavailability, plasma protein binding, volume of distribution, and clearance rates for this compound are currently not established.

Toxicology and Safety Pharmacology (limited to academic research context)

There is no specific academic research available detailing the toxicology and safety pharmacology of this compound. In silico predictive models for the cardiotoxicity of piperidine derivatives have been developed, suggesting that the hERG (human Ether-à-go-go-Related Gene) channel inhibitory potential is a key consideration for this class of compounds. However, without experimental data for this compound, its specific toxicological profile remains undetermined.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While specific SAR and SPR studies for this compound are not detailed in the literature, extensive research on analogous 3-phenoxypiperidine (B126653) derivatives has provided significant insights into the structural requirements for biological activity at various targets, including the Nociceptin/Orphanin FQ (NOP) receptor.

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the 3-phenoxypiperidine scaffold have been explored to understand the impact on biological activity. Key areas of modification include the piperidine nitrogen, the phenoxy ring, and the piperidine ring itself.

Piperidine Nitrogen (N-1 Position): Modifications at this position have been shown to be critical for potency and selectivity. For a series of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues, substitution on the nitrogen of the piperidine ring with various functional groups has been explored to optimize activity as NOP receptor agonists. researchgate.net

Phenoxy Ring: Substitution on the phenoxy ring can significantly influence binding affinity and functional activity. The position and nature of the substituent (e.g., electron-donating or electron-withdrawing groups) play a pivotal role. For example, in related series, different substituents on the phenyl ring were found to be crucial for binding affinity and selectivity for the μ opioid receptor. nih.gov

Piperidine Ring: The stereochemistry of the 3-position of the piperidine ring is often a critical determinant of activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities for their biological targets.

The following interactive table summarizes the general impact of structural modifications on the activity of 3-phenoxypiperidine analogues based on published research.

| Region of Modification | Type of Modification | General Impact on Biological Activity |

| Piperidine Nitrogen | Alkylation, Arylation | Potency and selectivity are highly sensitive to the size and nature of the substituent. |

| Phenoxy Ring | Substitution (e.g., halo, alkyl, alkoxy) | Influences binding affinity and can modulate agonist/antagonist properties. |

| Piperidine Ring | Stereochemistry at C-3 | Often results in significant differences in potency between enantiomers. |

Identification of Pharmacophores and Key Structural Features for Desired Activity

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. slideshare.net For ligands acting on G-protein coupled receptors, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For the broader class of 3-phenoxypiperidine derivatives acting as NOP receptor agonists, the key pharmacophoric features generally include:

A basic nitrogen atom in the piperidine ring, which is protonated at physiological pH and can form an ionic interaction with the receptor.

The ether oxygen, which can act as a hydrogen bond acceptor.

The aromatic phenoxy ring, which can engage in hydrophobic or π-stacking interactions within the receptor binding pocket.

The spatial arrangement of these features is critical for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to series of 3-phenoxypiperidine analogues to guide the optimization of their properties. nih.govsci-hub.se

In a study on N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues, a CoMFA model was developed to predict the binding affinity of these compounds for the NOP receptor. nih.gov The model highlighted the importance of both steric and electrostatic fields for activity. The insights gained from the CoMFA contour maps were used to prioritize the synthesis of new analogues with improved potency, demonstrating the predictive power of such models in guiding lead optimization. sci-hub.se These models provide a quantitative framework for understanding how modifications to the 3-phenoxypiperidine scaffold can influence its interaction with the target receptor.

The general findings from QSAR studies on related compounds are summarized in the table below.

| QSAR Model | Key Findings | Impact on Design |

| CoMFA | Both steric and electrostatic fields are significant contributors to binding affinity. | Guided the design of more potent analogues by indicating favorable and unfavorable regions for substitution. |

| 2D-QSAR | Physicochemical properties like lipophilicity (logP) and molecular weight can correlate with activity. | Helps in tuning the overall properties of the molecule to improve its drug-like characteristics. |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor, providing insights into the molecular basis of their interaction.

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking simulations are employed to predict how 3-(4-Bromophenoxy)piperidine (B1629609) hydrochloride might bind to various protein targets. These simulations place the ligand into the binding site of a receptor and score the different poses based on their predicted binding affinity. The interactions are typically a combination of non-covalent forces. For this compound, key predicted interactions could include:

Hydrogen Bonding: The secondary amine in the piperidine (B6355638) ring (in its protonated state) can act as a hydrogen bond donor.

Halogen Bonding: The bromine atom on the phenoxy group can form halogen bonds with electron-donating residues in the binding pocket.

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues. biorxiv.org

π-π Stacking: The aromatic bromophenyl group may participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. biorxiv.org

These predicted interactions help in understanding the compound's potential mechanism of action and in identifying likely biological targets.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residue Types |

|---|---|---|

| Hydrogen Bond (Donor) | Piperidine N-H+ | Aspartate, Glutamate, Serine, Threonine |

| Halogen Bond | Bromine atom | Backbone carbonyls, Serine, Threonine |

| Hydrophobic Contact | Phenyl ring, Piperidine ring | Leucine (B10760876), Isoleucine, Valine, Alanine |

| π-π Stacking | Bromophenyl group | Phenylalanine, Tyrosine, Tryptophan |

Identification of Key Residues and Interaction Hotspots in Protein Binding Pockets

By analyzing the results of docking simulations, it is possible to identify "hotspots" or key amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. biorxiv.org These residues are the primary contributors to the binding energy. For this compound, docking studies could pinpoint specific residues that form strong interactions. For instance, an aspartate residue might be identified as a key hydrogen bond acceptor for the piperidine nitrogen, while a hydrophobic pocket formed by leucine and valine residues could be crucial for accommodating the bromophenoxy group. mdpi.com The identification of these key residues is vital for structure-activity relationship (SAR) studies and for designing new analogues with improved affinity and selectivity. nih.gov

| Key Residue (Example) | Location | Predicted Interaction with Ligand | Contribution to Binding |

|---|---|---|---|

| Asp 115 | Binding Pocket Floor | Hydrogen Bond / Salt Bridge | Anchors the piperidine ring |

| Phe 250 | Binding Pocket Wall | π-π Stacking | Orients the bromophenyl group |

| Leu 198 | Hydrophobic Sub-pocket | Hydrophobic Interaction | Contributes to overall affinity |

| Ser 119 | Binding Pocket Rim | Halogen Bond | Stabilizes the ligand's pose |

Conformational Analysis of Ligand-Receptor Complexes

The conformation of a ligand when it is bound to its receptor is often different from its lowest-energy conformation in solution. nih.gov Docking studies analyze the conformational changes in both the ligand and, in some cases, the receptor upon binding. For this compound, this involves assessing the preferred conformation of the piperidine ring (e.g., chair or boat) and the rotational angle of the phenoxy group relative to the piperidine ring within the confined space of the binding pocket. nih.gov Understanding the bioactive conformation is crucial for designing rigid analogues that pre-organize into the correct shape for binding, potentially increasing affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and properties of molecules. nih.gov These methods are used to investigate aspects of a molecule that are not accessible through classical molecular mechanics.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electronic Properties

DFT calculations are used to determine the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. dntb.gov.ua A large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. nih.gov

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

Conformational Analysis and Energy Minimization

While molecular mechanics is often used for a rapid conformational search, DFT provides a more accurate calculation of the relative energies of different conformers. nih.gov For this compound, DFT can be used to perform a detailed conformational analysis to find the global energy minimum structure in the gas phase or in a solvent model. drugdesign.org This involves calculating the energies associated with the piperidine ring pucker and the rotation around the C-O-C ether bond. For substituted piperidines, the chair conformation is typically favored, but the substituent can exist in either an axial or equatorial position. nih.gov DFT calculations can precisely quantify the energy difference between these two states, which is crucial for understanding the compound's conformational preferences before it interacts with a biological target. nih.gov

Intramolecular Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a critical photophysical process where electron density is redistributed within a molecule upon electronic excitation. This phenomenon is highly dependent on the molecular structure, specifically the presence of electron-donating and electron-accepting moieties connected by a π-conjugated system.

In the case of this compound, the phenoxy group can act as a π-system, while the bromine atom (an electron-withdrawing group) and the piperidine ring (which can have electron-donating character) influence the electronic distribution. Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the ICT characteristics. These calculations can determine the charge distribution in the ground and excited states and identify the orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific experimental or extensive theoretical studies on the intramolecular charge transfer of this compound are not widely documented, analysis of similar structures suggests that the electronic interplay between the brominated phenyl ring, the ether linkage, and the piperidine moiety could lead to modest ICT characteristics, which may be significant for its biological interactions and spectroscopic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing a dynamic picture of interactions between a ligand and its protein target. ambeed.com This methodology is crucial for understanding the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This analysis can highlight flexible regions of the protein and identify key residues that interact with the ligand. Hydrogen bond analysis throughout the simulation also provides critical information on the specific interactions that anchor the ligand in the active site.

This table is illustrative and based on typical findings in MD simulations of stable ligand-protein complexes.

Ligand binding can induce conformational changes in the target protein, a phenomenon known as "induced fit." MD simulations can capture these changes by comparing the simulation of the protein with the ligand bound (holo state) to a simulation of the protein alone (apo state). These simulations can reveal subtle shifts in secondary structures or movements of entire domains upon ligand binding, which are often essential for the protein's biological function and the ligand's mechanism of action. Similarly, the conformational preferences of the flexible piperidine ring and the phenoxy linkage of the ligand can be observed, identifying the most energetically favorable pose within the binding site.

Virtual Screening and Ligand-Based Drug Design

The scaffold of this compound can serve as a starting point for discovering new, more potent, or selective compounds through virtual screening and ligand-based drug design methodologies.

In virtual screening, large databases of chemical compounds are computationally filtered to identify molecules that are likely to bind to a specific biological target. If this compound is a known active compound, its structure can be used as a query in similarity-based virtual screening. Here, computational models search for molecules with similar physicochemical properties or 2D/3D structural features. This approach rapidly identifies compounds from vast libraries that share characteristics with the known active molecule, prioritizing them for further experimental testing and accelerating the lead discovery process.

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the target is unknown. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.

Starting with the structure of this compound, a pharmacophore model can be generated. This model would typically include features such as a hydrophobic/aromatic center (the bromophenyl ring), a hydrogen bond acceptor (the ether oxygen), and potentially a positive ionizable feature (the protonated piperidine nitrogen).

Table 2: Key Pharmacophoric Features of this compound

| Feature Type | Corresponding Moiety | Role in Interaction |

|---|---|---|

| Aromatic Ring | Bromophenyl group | π-π stacking or hydrophobic interactions |

| Hydrogen Bond Acceptor | Ether oxygen | Forms hydrogen bonds with donor residues |

| Positive Ionizable | Protonated Piperidine Nitrogen | Electrostatic or ionic interactions |

This pharmacophore model can then be used as a 3D query to screen compound databases to find novel scaffolds that match the required features. Furthermore, it serves as a blueprint for de novo design, where new molecules are built from scratch to fit the pharmacophore, guiding the creation of entirely novel chemical entities with desired biological activity.

Applications in Drug Discovery and Development Research

As a Lead Compound or Intermediate in Pharmaceutical Synthesis

A lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as a starting point for modification to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.org 3-(4-Bromophenoxy)piperidine (B1629609) hydrochloride and its derivatives are utilized as key intermediates and lead compounds in the synthesis of pharmaceuticals targeting a variety of diseases. vulcanchem.comchemimpex.com Piperidine (B6355638) derivatives are widely studied for their interactions with biological targets like receptors and enzymes, making them a versatile scaffold in drug discovery. vulcanchem.com

Development of Medications Targeting Neurological Disorders

The piperidine scaffold is a common feature in many centrally acting agents. Derivatives of 3-(4-Bromophenoxy)piperidine are being investigated for their potential in treating neurological disorders due to their structural similarities to known neuroactive compounds. chemimpex.comchemimpex.com Research has shown that certain piperidine compounds can modulate serotonin (B10506) and dopamine (B1211576) pathways, which are critical in the management of mood disorders. The dopamine receptor 4 (D4R), in particular, is a target of interest for conditions like Parkinson's disease, and novel piperidine-based ligands are being developed as D4R antagonists. nih.govchemrxiv.org The versatility of the piperidine ring allows for structural modifications to optimize interactions with various receptors and enzymes in the central nervous system. vulcanchem.com

Table 1: Research Findings on Piperidine Derivatives in Neurological Disorders

| Derivative/Scaffold | Target/Pathway | Potential Application | Key Findings |

|---|---|---|---|

| 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride | Serotonin and dopamine pathways | Mood disorders | Modulates critical neurotransmitter pathways. |

| 4-(3-Chlorophenoxy)piperidine Hydrochloride | Neurological targets | Neurological disorders | Serves as a key intermediate in the synthesis of medications for these conditions. chemimpex.com |

| 3- or 4-benzyloxypiperidine | Dopamine 4 Receptor (D4R) | Parkinson's disease | Identified as potent and selective D4R antagonists with improved stability. nih.gov |

| 4,4-difluoro-3-(phenoxymethyl)piperidine | Dopamine 4 Receptor (D4R) | CNS diseases | Acts as a selective D4R antagonist, serving as a valuable tool for research. chemrxiv.orgchemrxiv.org |

Development of Anti-osteoporosis Agents

Osteoporosis is a systemic skeletal disease characterized by low bone mineral density and an increased risk of fractures. nih.gov Current treatments include anti-resorptive agents that slow bone breakdown and anabolic agents that promote new bone formation. bonehealthandosteoporosis.orgfrontiersin.orgnih.gov The piperidine scaffold has been explored in the development of novel anti-osteoporosis agents. A study focused on the synthesis of piperidine-3-carboxamide derivatives as inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.gov One of the synthesized compounds, H-9, demonstrated potent inhibition of cathepsin K and anti-bone resorption effects comparable to a clinical trial candidate. In vivo experiments showed that this compound increased bone mineral density in an osteoporosis mouse model, highlighting the potential of the piperidine scaffold in this therapeutic area. nih.gov

Table 2: Piperidine Derivatives in Anti-osteoporosis Research

| Compound | Target | Mechanism of Action | Key In Vivo Finding |

|---|---|---|---|

| H-9 (piperidine-3-carboxamide derivative) | Cathepsin K | Inhibition of bone resorption | Increased bone mineral density in OVX-induced osteoporosis mice. nih.gov |

Application in PARP Inhibitor Research (e.g., Niraparib intermediate)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.govnih.govmdpi.com Several PARP inhibitors, including Niraparib, have been approved for clinical use in various cancers. mdpi.commdpi.comresearchgate.net The synthesis of Niraparib involves a key intermediate, (S)-3-(4-bromophenyl)piperidine. patsnap.comnewdrugapprovals.org This highlights the critical role of the 3-(4-bromophenyl)piperidine (B3029733) scaffold in the production of this important anti-cancer drug. patsnap.com Niraparib is a selective inhibitor of PARP-1 and PARP-2 and has demonstrated efficacy in patients with recurrent platinum-sensitive ovarian cancer. researchgate.net

Exploration of Therapeutic Potential beyond Current Applications

The biological activity profile of the 3-(4-Bromophenoxy)piperidine hydrochloride scaffold suggests its potential utility in a broader range of therapeutic areas beyond its current primary applications.

Investigation in Other Disease Areas Based on Biological Activity Profile

The versatility of the piperidine scaffold has led to its investigation in various other disease contexts:

Anticancer Activity : In addition to its role in PARP inhibitors, other piperidine derivatives have been studied for their direct cytotoxic effects on cancer cell lines. Some compounds have shown the ability to induce apoptosis and cause cell cycle arrest in vitro.

Anti-inflammatory Properties : Certain piperidine derivatives have demonstrated potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Antiviral Activity : Preliminary research suggests that some piperidine derivatives may inhibit the replication of viruses, indicating a potential for the development of new antiviral therapies.

Drug Repurposing and Scaffold Hopping Research

Drug repurposing, or finding new uses for existing drugs, is a growing trend in pharmaceutical research. nih.gov This strategy can accelerate the drug development process. The core structure of this compound makes it a candidate for such exploration.

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a known active compound to identify novel chemotypes with similar biological activity but potentially improved properties. nih.govresearchgate.net The piperidine ring within this compound is a versatile scaffold that can be modified or replaced to create new molecular entities. nih.govdundee.ac.uknih.gov This approach allows researchers to explore new chemical space, potentially leading to the discovery of compounds with enhanced efficacy, better safety profiles, or improved pharmacokinetic properties while retaining the desired biological activity. nih.gov

Development of Novel Chemical Probes for Biological Research

The inherent structural features of this compound make it an attractive starting point for the development of novel chemical probes. The piperidine ring can be functionalized to modulate solubility and introduce reporter groups, while the bromophenoxy group provides a handle for various chemical modifications and can influence binding affinity and selectivity. Researchers have leveraged these characteristics to create probes for studying various biological processes.